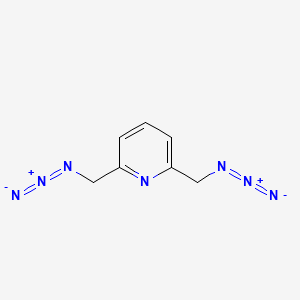

2,6-Bis(azidomethyl)pyridine

Description

Significance as a Versatile Synthetic Intermediate

The primary importance of 2,6-bis(azidomethyl)pyridine lies in its role as a versatile synthetic intermediate. The two azide (B81097) groups are highly reactive and can participate in a range of chemical transformations, most notably the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org This reaction is known for its high efficiency, reliability, and the formation of stable triazole rings. organic-chemistry.orgresearchgate.net

The synthesis of 2,6-bis(azidomethyl)pyridine itself is a critical step. A common method involves the nucleophilic substitution of 2,6-bis(bromomethyl)pyridine (B1268884) or 2,6-bis(chloromethyl)pyridine (B1207206) with sodium azide. researchgate.net The precursor, 2,6-bis(hydroxymethyl)pyridine, can be produced through sustainable biocatalytic processes, offering a greener alternative to traditional multi-step organic synthesis. rsc.org

The reactivity of the azide groups allows for the construction of a wide array of molecules. For instance, it can be used to create dimeric compounds and hybrid molecules by reacting with various alkynes. researchgate.net This adaptability makes it a valuable building block for chemists seeking to design and synthesize new functional materials.

Role in the Development of Functional Molecular Systems

The application of 2,6-bis(azidomethyl)pyridine extends to the development of sophisticated functional molecular systems. The pyridine (B92270) core of the molecule can act as a ligand, coordinating with metal ions to form complex structures. nih.govwikipedia.orgresearchgate.net This property is crucial in the field of coordination chemistry, where the precise arrangement of atoms around a central metal ion dictates the material's magnetic, optical, and electronic properties.

Overview of Key Research Domains and Methodologies

Research involving 2,6-bis(azidomethyl)pyridine spans several key domains, primarily centered around its synthetic utility and the functional properties of its derivatives.

Key Research Domains:

Click Chemistry: The most prominent application of 2,6-bis(azidomethyl)pyridine is in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. organic-chemistry.orgpolimi.it This methodology is widely used to link different molecular fragments together with high specificity and yield, forming stable 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

Coordination Chemistry: The pyridine nitrogen and the nitrogens of the triazole rings formed after the click reaction can act as donor atoms for metal ions. nih.govwikipedia.org This allows for the synthesis of a variety of coordination compounds with interesting structural and electronic properties. nih.govresearchgate.net

Materials Science: The ability to create well-defined polymeric and supramolecular structures makes this compound valuable in the design of new materials. These materials can exhibit interesting properties such as luminescence and redox activity, making them suitable for applications in electronic devices and sensors. nih.govrsc.org

Medicinal Chemistry: The triazole moiety is a common feature in many biologically active compounds. The use of 2,6-bis(azidomethyl)pyridine as a scaffold allows for the synthesis of novel compounds that can be screened for potential therapeutic applications. researchgate.net

Common Methodologies:

The synthesis of derivatives of 2,6-bis(azidomethyl)pyridine typically involves a multi-step process. The initial synthesis of the diazide is followed by its reaction with various alkyne-containing molecules. The resulting products are then characterized using a suite of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure and connectivity of the atoms in the molecule. |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups, such as the azide and triazole moieties. |

| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov |

The combination of these research domains and methodologies highlights the significant role of 2,6-bis(azidomethyl)pyridine as a fundamental building block in modern chemical research, enabling the creation of a diverse range of functional molecules and materials.

Structure

3D Structure

Properties

Molecular Formula |

C7H7N7 |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

2,6-bis(azidomethyl)pyridine |

InChI |

InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2 |

InChI Key |

KYDZPOJMYVDXNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2,6 Bis Azidomethyl Pyridine

Reactivity of Azide (B81097) Moieties in Organic Transformations

The two azidomethyl groups are the most prominent reactive handles on the molecule, offering several pathways for derivatization. These transformations are typically high-yielding and proceed under mild conditions.

Huisgen 1,3-Dipolar Cycloaddition: The most widely utilized reaction of 2,6-bis(azidomethyl)pyridine is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient route to symmetrically substituted 1,4-disubstituted 1,2,3-triazoles. The resulting 2,6-bis(1-(substituted)-1,2,3-triazol-1-ylmethyl)pyridine derivatives are powerful tridentate ligands capable of coordinating with various transition metals. researchgate.netnih.gov Research has shown that the reaction is accelerated by the presence of copper(II) acetate, where chelation between the copper ion and the nitrogen atoms of both the pyridine (B92270) ring and the azido (B1232118) groups of the starting material facilitates the cycloaddition process. nih.gov

| Alkyne Reactant | Catalyst System | Product Type | Reference |

| Terminal Alkynes | Cu(OAc)₂·H₂O | 2,6-Bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine | nih.gov |

| Propiolic Esters of Bile Acids | Ultrasound-assisted Cu catalysis | Bile Acid-Triazole-Pyridine Conjugates | researchgate.net |

Staudinger Reaction and Reduction: The azide groups can be smoothly reduced to primary amines via the Staudinger reaction. wikipedia.orgorganic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the corresponding primary amine, 2,6-bis(aminomethyl)pyridine, and a phosphine oxide byproduct. wikipedia.org This transformation is valued for its mild conditions and serves as a key method for installing amine functionalities.

In some systems, the Staudinger reaction can be controlled to achieve chemoselective transformation of only one of two azide groups, leading to asymmetric products. surfacesciencewestern.com While not specifically detailed for 2,6-bis(azidomethyl)pyridine, this principle suggests a potential pathway for creating mono-amino, mono-azido derivatives. Furthermore, the stable iminophosphorane (aza-ylide) intermediate formed with specific electron-deficient azides and triarylphosphines can be isolated, a process known as the Staudinger ligation. rsc.orgresearchgate.net

| Reaction | Reagent(s) | Product | Reference |

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. H₂O | 2,6-Bis(aminomethyl)pyridine | wikipedia.orgorganic-chemistry.org |

| Staudinger Ligation | Triarylphosphine | 2,6-Bis((iminophosphoranyl)methyl)pyridine | rsc.orgresearchgate.net |

Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring in 2,6-bis(azidomethyl)pyridine is less common than transformations of the azide groups. The electron-withdrawing nature of the azidomethyl substituents deactivates the ring towards electrophilic aromatic substitution. However, several strategies, often employed on precursor molecules, can be used to modify the pyridine core.

One established method for functionalizing pyridine rings is through the corresponding N-oxide. researchgate.net Deoxygenative functionalization of pyridine-N-oxides allows for the introduction of various groups, including organosulfur functionalities, under mild, metal-free conditions. researchgate.net This approach would require the initial oxidation of a suitable precursor to the N-oxide before or after the introduction of the azide moieties.

Another powerful strategy involves building the substituted pyridine ring through cycloaddition reactions. For instance, tandem cycloaddition/cycloreversion sequences using 1,4-oxazin-2-one precursors with alkynes can yield highly substituted pyridine products. nih.gov Such de novo synthesis methods offer maximal flexibility in designing the substitution pattern of the final pyridine-containing target.

Strategies for Introducing Diverse Substituents

The creation of a diverse library of 2,6-disubstituted pyridine derivatives often relies on synthetic strategies that begin with versatile precursors rather than direct modification of 2,6-bis(azidomethyl)pyridine itself.

Derivatization from Halogenated Precursors: The most common precursor for 2,6-bis(azidomethyl)pyridine is 2,6-bis(bromomethyl)pyridine (B1268884). sigmaaldrich.com This highly reactive compound can undergo nucleophilic substitution with a wide range of nucleophiles, not just sodium azide, to introduce various functional groups at the 2 and 6 positions.

Derivatization from Oxygenated Precursors: Synthesis can also begin from 2,6-bis(hydroxymethyl)pyridine rsc.org or pyridine-2,6-dicarboxylic acid. researchgate.net These precursors allow for functionalization through reactions like esterification or amidation. For example, pyridine-2,6-dicarboxylic acid can be converted to its corresponding ester, which can then undergo Claisen condensation with nitriles to build more complex heterocyclic systems attached to the pyridine core. researchgate.net These modifications are installed before the functional groups are converted to the desired azide moieties, showcasing a powerful and modular approach to creating diverse structures.

| Precursor Compound | Example Reaction Pathway | Resulting Derivative Type | Reference |

| 2,6-Bis(bromomethyl)pyridine | Nucleophilic substitution with sodium azide | 2,6-Bis(azidomethyl)pyridine | researchgate.netsigmaaldrich.com |

| Pyridine-2,6-dicarboxylic acid | Condensation with bidentate nucleophiles | Pyridine-bis-heterocycles (e.g., pyrazoles) | researchgate.net |

| 2,6-Diaminopyridine | Acylation with benzoyl chlorides | 2,6-Bis(benzoylamino)pyridines | nih.gov |

| 2,6-Lutidine | Biocatalytic oxidation | 2,6-Bis(hydroxymethyl)pyridine | rsc.org |

Applications in Click Chemistry Methodologies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2,6-Bis(azidomethyl)pyridine

The CuAAC reaction is a cornerstone of click chemistry, uniting organic azides and terminal alkynes to form 1,2,3-triazoles. nih.govwikipedia.org The use of a copper(I) catalyst dramatically accelerates the reaction rate and controls the regiochemistry of the product, compared to the uncatalyzed Huisgen thermal cycloaddition which requires higher temperatures and yields a mixture of isomers. nih.govacs.org In this context, 2,6-bis(azidomethyl)pyridine serves as the diazide component, capable of reacting with two alkyne molecules.

The fundamental transformation in the CuAAC reaction involves the [3+2] cycloaddition of the azide (B81097) groups of 2,6-bis(azidomethyl)pyridine with terminal alkynes. nih.gov This process, mediated by a copper(I) catalyst, results in the formation of two stable, five-membered 1,2,3-triazole rings. sigmaaldrich.com The reaction is highly efficient and proceeds under mild conditions, often at room temperature. nih.gov The resulting triazole rings act as robust linkers, connecting the central pyridine (B92270) core to the functionalities introduced by the alkyne reaction partners.

A notable feature of using 2,6-bis(azidomethyl)pyridine in CuAAC is the phenomenon of chelation-assisted catalysis. The pyridine nitrogen atom, along with the nitrogen atoms of the azide groups, can coordinate to the copper catalyst. rsc.orgnih.gov This chelation effect has been shown to significantly accelerate the reaction. rsc.org

Research has demonstrated that rapid coupling reactions occur between 2,6-bis(azidomethyl)pyridine and terminal alkynes in the presence of copper(II) acetate, even without the addition of an external reducing agent, which is typically required to generate the active Cu(I) species in situ. rsc.orgnih.gov The chelation of the copper ion by the azide substrate is believed to facilitate the reduction of Cu(II) to the catalytically active Cu(I) state, thereby enhancing the reaction's efficiency. nih.gov The crystal structure of a similar chelating azide complexed with CuCl₂ has provided evidence for this type of coordination, where the pyridyl nitrogen and the α-nitrogen of the azido (B1232118) group form a stable six-membered chelation ring with the copper center. nih.gov

Table 1: Effect of Chelating Azides on Cu(OAc)₂-Accelerated CuAAC

| Azide Substrate | Chelation Capability | Reaction Time | Notes |

|---|---|---|---|

| 2,6-Bis(azidomethyl)pyridine | Yes (Tridentate) | Fast | Chelation accelerates the reaction by stabilizing the copper catalyst and facilitating the reduction of Cu(II). rsc.org |

| Benzyl Azide | No | Slower | Lacks the intramolecular chelating group, resulting in a slower reaction under similar conditions. |

This table illustrates the enhanced reaction rates observed with chelating azides like 2,6-bis(azidomethyl)pyridine compared to non-chelating analogues.

The copper(I)-catalyzed reaction between an azide and a terminal alkyne is highly regioselective, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal reaction, which yields a mixture of both 1,4- and 1,5-regioisomers. nih.govwikipedia.org The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgacs.org Density Functional Theory (DFT) calculations suggest that the energy barrier for the formation of the 1,4-isomer is significantly lower than that for the 1,5-isomer, explaining the high regioselectivity observed. nih.govresearchgate.net This selectivity is a critical advantage, ensuring the formation of a single, well-defined product architecture.

Development of 2,6-Bis(1,2,3-triazol-4-yl)pyridine (btp) Ligands

The CuAAC reaction of 2,6-bis(azidomethyl)pyridine with various terminal alkynes is a primary route for the synthesis of a class of tridentate ligands known as 2,6-bis(1,2,3-triazol-4-yl)pyridines, commonly abbreviated as 'btp' ligands. rsc.org By choosing different alkynes, a wide array of functional groups can be introduced at the 4-position of the triazole rings, allowing for the fine-tuning of the ligand's electronic and steric properties. acs.org These 'click'-derived ligands have emerged as versatile alternatives to traditional polypyridyl ligands in coordination chemistry. acs.org

Utilization in the Synthesis of Complex Molecular Architectures

The btp ligands derived from 2,6-bis(azidomethyl)pyridine are extensively used as building blocks for constructing sophisticated supramolecular and coordination complexes. Their tridentate, pincer-like geometry makes them excellent chelators for a variety of metal ions.

Research has shown that the reaction of btp ligands with metal ions like Fe(II) or Ni(II) can lead to the self-assembly of complex architectures such as M₂L₃ cylinders. rsc.org Furthermore, these ligands have been incorporated into mechanically interlocked molecules, including rotaxanes and catenanes. acs.org For instance, ditopic ligands featuring both a bidentate pyridyl-triazole and a tridentate btp binding site have been synthesized and used to create heteroleptic copper complexes, which are being investigated for their potential as molecular switches. acs.org

Table 2: Examples of Complex Architectures from btp Ligands

| Ligand Type | Metal Ion(s) | Resulting Architecture | Potential Application | Reference |

|---|---|---|---|---|

| Bis-(2-pyridyl-1,2,3-triazole) with spacers | Fe(II), Ni(II) | M₂L₃ Cylinders | Host-guest chemistry, catalysis | rsc.org |

| Ditopic pytri-btp ligand | Cu(I)/Cu(II) | Heteroleptic complexes | Molecular switches | acs.org |

Coordination Chemistry and Metal Complexation Derived from 2,6 Bis Azidomethyl Pyridine Ligands

Ligand Design Principles and Coordination Modes

The design of 2,6-bis(azidomethyl)pyridine as a ligand is centered around its ability to act as a tridentate N-donor. The central pyridine (B92270) nitrogen atom, combined with the two nitrogen atoms from the azidomethyl side arms, creates a classic pincer-type coordination pocket. This arrangement is highly effective in binding to a single metal center, forming stable five-membered chelate rings. The flexibility of the methylene (B1212753) spacers allows the ligand to adapt to the preferred coordination geometry of various metal ions.

The coordination of 2,6-bis(azidomethyl)pyridine and its derivatives typically occurs in a meridional fashion, where the three nitrogen donor atoms and the metal ion are coplanar. This mode of binding is crucial for the formation of well-defined mononuclear complexes. Furthermore, the azide (B81097) groups can either remain intact or undergo in-situ reactions, such as cycloadditions, to generate more complex ligand systems, like 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine, which also act as tridentate ligands. researchgate.netrsc.org The steric and electronic properties of these ligands can be fine-tuned by introducing different substituents on the pyridine ring or the azide-derived moieties, thereby influencing the properties of the resulting metal complexes. mdpi.com

Formation of Tridentate N-Donor Metal Complexes

The tridentate N-donor pocket of 2,6-bis(azidomethyl)pyridine and its analogues facilitates the formation of stable complexes with a variety of metal ions. The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry, leading to the formation of distorted octahedral geometries around the metal center.

D-Block Metal Ion Coordination Complexes

The coordination chemistry of 2,6-bis(azidomethyl)pyridine and its derivatives with d-block metal ions is particularly rich, leading to complexes with a wide range of interesting physical and chemical properties.

Iron(II) complexes with ligands derived from the 2,6-disubstituted pyridine framework are renowned for exhibiting spin crossover (SCO) behavior. This phenomenon involves a reversible switching between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes them promising candidates for applications in molecular switches and data storage devices. nih.gov

Complexes of the type [Fe(L)₂]²⁺, where L is a tridentate ligand derived from 2,6-disubstituted pyridine, have been extensively studied. For instance, iron(II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine have been shown to exhibit SCO. rsc.org Similarly, an iron(II) complex with 2,6-bis(pyrazol-3-yl)pyridine as a ligand and tetracyanonickelate (B1213329) as a counter anion, [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O, displays a gradual spin transition without thermal hysteresis. ugm.ac.id The transition temperature for this complex is approximately 140 K. ugm.ac.id At room temperature (300 K), the molar magnetic susceptibility (χₘT) value is 2.65 emu mol⁻¹ K, indicating that about 75% of the Fe(II) centers are in the high-spin state. ugm.ac.id Upon cooling, the χₘT value decreases, signifying a transition to the low-spin state. ugm.ac.id The SCO properties of these complexes are highly sensitive to the nature of the ligand, the counter-anion, and the presence of solvent molecules in the crystal lattice. researchgate.net

Table 1: Magnetic Properties of an Iron(II) Spin Crossover Complex with a 2,6-Bis(pyrazol-3-yl)pyridine Ligand

| Complex | Temperature (K) | χₘT (emu mol⁻¹ K) | Spin State (Fe(II)) |

| [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O | 300 | 2.65 | ~75% High-Spin |

| 13 | ~1.37 | Predominantly Low-Spin | |

| 2 | ~0.73 | Low-Spin | |

| Data sourced from Fitriani et al., Indonesian Journal of Chemistry. ugm.ac.id |

Ruthenium(II) and palladium(II) complexes with tridentate pyridine-based ligands have been investigated for their potential applications in catalysis and medicinal chemistry. While specific studies on 2,6-bis(azidomethyl)pyridine complexes with these metals are limited, the coordination chemistry of related systems provides valuable insights.

Ruthenium(II)-arene complexes with functionalized pyridines often adopt a "three-leg piano-stool" geometry. nih.govresearchgate.net These complexes have been explored for their cytotoxic activity. nih.gov The synthesis of such complexes typically involves the reaction of a ruthenium precursor with the corresponding pyridine-based ligand. nih.govresearchgate.net

Palladium(II) complexes with tridentate N-donor ligands, such as those derived from 2,6-bis(benzimidazol-2′-yl)pyridine, have been synthesized and characterized. nih.gov These complexes are generally square-planar, with the tridentate ligand occupying three coordination sites and a fourth ligand, often a halide, completing the coordination sphere. nih.gov The synthesis of homoleptic palladium(II) diazotate complexes has also been reported, formed through the palladium(II)-mediated nitrosylation of 2-aminopyridines. nih.gov

Vanadium complexes have gained prominence as catalysts for various organic transformations, including olefin polymerization. The use of tridentate nitrogen-based ligands allows for the fine-tuning of the steric and electronic environment around the vanadium center, which in turn influences the catalytic activity and the properties of the resulting polymers.

A notable example is a vanadium(III) complex with the ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine, a derivative of the 2,6-bis(azidomethyl)pyridine framework. mdpi.comnih.gov This complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃, when activated with AlEtCl₂, exhibits high catalytic activity for the polymerization of ethylene (B1197577) at ambient temperature. mdpi.comnih.gov The resulting polyethylene (B3416737) is highly linear with high molecular weights (up to 1.0 × 10⁶ g/mol ) and unimodal molecular weight distributions. mdpi.comnih.gov The catalytic performance can be modulated by changing the substituents on the pyrazole (B372694) rings, demonstrating the tunability of these ligand systems. mdpi.comnih.gov Vanadium complexes with other pyridine derivative ligands have also been explored as catalysts for deoxygenative transformations. ubc.ca

Table 2: Ethylene Polymerization Catalyzed by a Vanadium(III) Complex with a 2,6-Bis(pyrazolylmethyl)pyridine Ligand

| Catalyst | Co-catalyst | Activity (kg PE/mol V·h) | Molecular Weight ( g/mol ) |

| {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃ | AlEtCl₂ | High | up to 1.0 x 10⁶ |

| Data sourced from Al-Masri et al., Molecules. mdpi.comnih.gov |

Cobalt(II) complexes are also known to exhibit spin crossover, transitioning between a high-spin (S=3/2) and a low-spin (S=1/2) state. researchgate.net A particularly interesting area of research is the development of systems where this spin transition can be triggered by a redox event.

A mononuclear cobalt(II) complex with a redox-active 2,6-bis(N-4-methoxyphenylformimidoyl)pyridine ligand demonstrates such behavior. rsc.org This octahedral complex exhibits both thermal spin crossover and field-induced slow magnetic relaxation in the solid state. rsc.org Crucially, the one-electron oxidation of the paramagnetic low-spin Co(II) ion (S=1/2) to the diamagnetic low-spin Co(III) ion (S=0) leads to an electroswitching of the slow magnetic relaxation in solution. rsc.org This demonstrates the potential for controlling the magnetic properties of a material through electrochemical means. The study of cobalt(II) complexes with various N-donor ligands, including those with an N₄S₂ donor set, has also contributed to the understanding of the factors governing spin crossover in these systems. nih.gov

F-Block Metal Ion Coordination (Lanthanides)

The coordination of f-block elements, especially lanthanides, with ligands derived from 2,6-bis(azidomethyl)pyridine has attracted significant attention. This interest is largely driven by the potential to create materials with unique luminescent properties. Ligands based on the 2,6-disubstituted pyridine framework, such as pyridine-2,6-dicarboxylic acid and its derivatives, are known to be efficient sensitizers for lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). nih.govresearchgate.netrsc.org The ligand absorbs light and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for achieving strong luminescence. scielo.br

Complexes of Europium(III) are particularly notable for their intense and sharp red emission, primarily arising from the ⁵D₀ → ⁷F₂ transition. mdpi.com When Eu(III) is coordinated with ligands derived from 2,6-bis(azidomethyl)pyridine, the resulting complexes often exhibit this characteristic luminescence. nih.gov The ligand structure, formed, for example, through cycloaddition reactions, effectively shields the Eu(III) ion from solvent molecules that can quench its luminescence, while efficiently transferring absorbed energy to the metal center. rsc.org

The photophysical properties of these complexes are highly dependent on the coordination environment. Studies on related pyridine-based Eu(III) complexes demonstrate that the luminescence quantum yield and lifetime are key parameters for evaluating their efficiency. For instance, some Eu(III) complexes with pyridine-2,6-dicarboxamide ligands show impressive solid-state lifetimes, indicating efficient energy transfer and protection of the metal ion's emissive state. researchgate.net

Table 1: Representative Luminescent Properties of Europium(III) Complexes with Pyridine-Based Ligands

| Complex Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Transition | Luminescence Lifetime | Reference |

| Eu(III) with Pyridine-2,6-dicarboxylic acid derivatives | ~351-397 | ~613-615 | ⁵D₀ → ⁷F₂ | - | nih.govscielo.brmdpi.com |

| Eu(III) with Pyridine-2,6-dicarboxamide | - | Visible | ⁵D₀ → ⁷F₂ | 1.9 ms (B15284909) (solid state) | researchgate.net |

Catalytic Applications of Metal Complexes

The 2,6-disubstituted pyridine scaffold is a cornerstone in the design of catalysts for various chemical transformations. Metal complexes incorporating this motif are active in reactions ranging from polymerization to cycloadditions.

Ethylene Polymerization Catalysis

While direct use of 2,6-bis(azidomethyl)pyridine in ethylene polymerization catalysis is not widely reported, the closely related 2,6-diacylpyridine or 2,6-bis(imino)pyridine ligands are well-established in this field. google.comresearchgate.net Iron(II) and Cobalt(II) complexes bearing these tridentate ligands are known to be highly active catalysts for the polymerization of ethylene. google.com The catalytic performance can be tuned by modifying the substituents on the pyridine ring, which influences the electronic and steric environment around the metal center. This suggests a potential for derivatives of 2,6-bis(azidomethyl)pyridine to be adapted for such catalytic applications.

Catalysis in Azide-Alkyne Cycloaddition Reactions

Ligands derived from 2,6-bis(azidomethyl)pyridine are highly relevant to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. nih.gov The resulting 2,6-bis(triazolylmethyl)pyridine ligands can effectively chelate and stabilize the catalytically active Copper(I) species.

Research has shown that copper(II) complexes of bis(imino)pyridine ligands serve as excellent pre-catalysts for CuAAC reactions in water, yielding the desired 1,4-disubstituted-1,2,3-triazoles with high regioselectivity and in excellent yields. bohrium.com One study highlighted that a complex with electron-withdrawing groups on the ligand exhibited higher catalytic activity. bohrium.com Furthermore, polynuclear copper(I) complexes supported by functionalized N-heterocyclic carbene (NHC) ligands derived from a pyridine core show extremely high efficiency, capable of catalyzing the reaction at very low catalyst loadings. researchgate.netnih.gov These catalysts operate through a mechanism where the ligand framework actively participates in the reaction, for example, by acting as an internal base to deprotonate the alkyne. researchgate.net

Table 2: Catalytic Activity of a Copper(II)-bis(imino)pyridine Complex in Azide-Alkyne Cycloaddition

| Entry | Alkyne | Azide | Yield (%) | Catalyst Loading (mol%) | Reference |

| 1 | Phenylacetylene | Benzyl azide | 93 | 0.05 | bohrium.com |

| 2 | 4-Ethynyltoluene | Benzyl azide | 91 | 0.05 | bohrium.com |

| 3 | 1-Ethynyl-4-methoxybenzene | Benzyl azide | 88 | 0.05 | bohrium.com |

| 4 | Propargyl alcohol | Benzyl azide | 85 | 0.05 | bohrium.com |

This table showcases the catalytic efficiency of a related copper complex system, demonstrating the potential of the 2,6-disubstituted pyridine core in facilitating CuAAC reactions.

Photophysical and Electronic Properties of Metal-Ligand Systems

The combination of the 2,6-bis(azidomethyl)pyridine-derived ligand framework with various metal ions leads to complexes with interesting and tunable photophysical properties.

Luminescence and Emission Behavior in Metal Complexes

Beyond the lanthanides, ligands derived from 2,6-bis(azidomethyl)pyridine can form luminescent complexes with various transition metals. The emission properties are often dictated by ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-ligand charge transfer (LLCT) transitions. nih.govrsc.org

For example, platinum(II) complexes with 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands (directly analogous to the click-functionalized title compound) have been synthesized and shown to be luminescent. nih.gov Similarly, silver(I) complexes with related 2,6-bis(diphenylphosphino)pyridine (B1580958) ligands exhibit strong emission in the solid state. rsc.org The emission color and intensity can be tuned by changing the metal ion, the ancillary ligands, or even by the presence of solvent vapors, leading to potential applications in chemical sensing and organic light-emitting diodes (OLEDs). nih.govrsc.org The emission in a silver(I) complex with a 2,6-bis(diphenylphosphino)pyridine ligand, for instance, was attributed to ligand-centered π–π* transitions with some contribution from a metal-to-ligand charge-transfer transition. nih.gov

Electronic and Redox Properties of Coordinated Metals

A detailed analysis of the electronic and redox properties of metals coordinated to 2,6-bis(azidomethyl)pyridine cannot be provided at this time due to the absence of specific research data in the public domain.

Supramolecular Chemistry and Self Assembly of 2,6 Bis Azidomethyl Pyridine Derivatives

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using derivatives of 2,6-bis(azidomethyl)pyridine is primarily centered on the strategic use of coordination chemistry and non-covalent interactions. The conversion of the azide (B81097) functionalities into 1,2,3-triazole rings is a cornerstone of this approach, creating the versatile terdentate btp binding motif. rsc.org The central pyridine (B92270) nitrogen atom, along with the two nitrogen atoms from the adjacent triazole rings, forms a well-defined binding pocket suitable for coordinating with a variety of metal ions. echemcom.comechemcom.com

The predictability of the coordination geometry, combined with the conformational properties of the organic backbone, allows for the rational design of a wide range of supramolecular structures. These can range from discrete metallamacrocycles to extended coordination polymers. researchgate.netechemcom.com The choice of metal ion, with its specific coordination number and preferred geometry (e.g., octahedral, square planar), plays a crucial role in determining the final architecture. echemcom.comechemcom.com Furthermore, the peripheral functionalization of the triazole rings allows for the introduction of other recognition sites or solubilizing groups, adding another layer of control over the self-assembly process.

Formation of Metallogels and Hydrogels through Coordination-Driven Assembly

The formation of metallogels and hydrogels from pyridine-based ligands is an area of growing interest, driven by the potential applications of these soft materials in fields such as catalysis and sensing. While there are no specific reports on gel formation directly using 2,6-bis(azidomethyl)pyridine, the principles derived from related bis-pyridine systems offer valuable insights. For instance, a novel gelator based on a bis-pyridine derivative has been shown to form stable gels in various organic solvents and aqueous mixtures. mdpi.com The self-assembly into a gel is driven by a combination of intermolecular interactions, which can be influenced by external stimuli. mdpi.com

In the context of 2,6-bis(azidomethyl)pyridine derivatives, the formation of extended, one-dimensional coordination polymers through the self-assembly of btp ligands with metal ions could, in principle, lead to the entanglement of these chains and the entrapment of solvent molecules, resulting in gel formation. A btp-containing macrocycle has been observed to form a nanotube structure in the solid state, highlighting the potential for these systems to form ordered, extended networks. rsc.orgresearchgate.net The development of such metallogels would depend on carefully tuning the ligand-metal ion interactions to favor the formation of fibrous, solvent-trapping networks over the precipitation of crystalline material. The introduction of long alkyl chains or other gel-promoting moieties onto the triazole rings of the btp ligand could be a viable strategy to achieve this.

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the linchpin of supramolecular chemistry, directing the assembly of molecules into well-defined, higher-order structures. In the context of 2,6-bis(azidomethyl)pyridine derivatives, particularly the btp ligands, several non-covalent forces are at play.

Hydrogen bonding plays a significant role in the stabilization and direction of the self-assembly of pyridine-based supramolecular systems. In the crystal structure of a cocrystal involving 2,6-bis(benzimidazol-2-yl)pyridine, a related ligand, water molecules were found to be crucial in linking the primary components through an extensive network of hydrogen bonds, ultimately leading to a three-dimensional framework. nih.gov

For derivatives of 2,6-bis(azidomethyl)pyridine, particularly those incorporating amide or urea (B33335) functionalities, hydrogen bonding can be a primary driver of self-assembly. For example, in a bis(amide) receptor based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold, six hydrogen bonds hold a dimeric structure together in the solid state. nih.gov Similarly, macrocycles derived from btp precursors that contain amide groups can engage in hydrogen bonding, which, in concert with metal coordination, can direct the formation of complex structures like a "chain of dimers". rsc.orgresearchgate.net

Aromatic π-π stacking interactions are another critical non-covalent force that influences the structure and stability of supramolecular assemblies of pyridine-containing molecules. The planar nature of the pyridine and triazole rings in btp ligands makes them amenable to such interactions.

Template-Directed Construction of Higher-Order Structures

Template-directed synthesis is a powerful strategy for the construction of complex molecular architectures that are otherwise difficult to obtain. In the context of pyridine-based ligands, both metal ions and anions can act as templates to guide the assembly of higher-order structures.

Solution studies have shown that a diazide precursor of a btp macrocycle can self-assemble with divalent transition metal ions to form ML2 complexes. rsc.orgresearchgate.net In these complexes, the metal ion acts as a template, organizing two ligand molecules in a specific orientation. Although attempts to convert these into metal-templated catenanes were unsuccessful in this particular study, the principle remains a valid approach for constructing interlocked molecules. rsc.orgresearchgate.net

Anions can also direct the self-assembly process. For instance, the self-assembly of a 2,6-bis(2-anilinoethynyl)pyridine bis(amide) scaffold is directed by the presence of HCl, leading to the formation of a dimeric structure in the solid state. nih.gov The chloride anion is held within the assembled structure by hydrogen bonds, demonstrating the role of the anion as a template. The removal of the template can lead to a disassembly of the structure, highlighting the dynamic and responsive nature of these supramolecular systems.

Polymer Chemistry and Materials Science Applications

Incorporation of 2,6-Bis(azidomethyl)pyridine Units into Polymer Architectures

The integration of 2,6-bis(azidomethyl)pyridine into polymer backbones is primarily achieved through step-growth polymerization. In this process, the diazide compound acts as a monomer that reacts with a difunctional co-monomer, typically a molecule possessing two terminal alkyne groups. The CuAAC reaction between the azide (B81097) and alkyne functionalities leads to the formation of 1,2,3-triazole rings, which become integral linkages in the main polymer chain.

This polymerization method results in linear polymers where the 2,6-bis(1,2,3-triazol-4-yl)pyridine unit is regularly repeated along the backbone. digitellinc.comnih.gov The pyridine (B92270) and triazole units within the polymer chain are not merely passive linkers; they introduce specific properties. The pyridine moiety can act as a metal-coordinating site, while the triazole rings contribute to the polymer's rigidity, thermal stability, and can engage in various non-covalent interactions. acs.org For instance, researchers have constructed linear polymers with metal-binding pyridine units by reacting 2,6-diethynylpyridines with bifunctional azides, resulting in helical polymers that form metallogels upon the addition of metal salts. nih.gov A similar architecture can be achieved by utilizing 2,6-bis(azidomethyl)pyridine as the bifunctional azide source in reaction with di-alkyne monomers.

Table 1: Step-Growth Polymerization using Diazide Monomers

| Diazide Monomer | Co-monomer | Polymer Architecture | Key Feature of Resulting Polymer |

|---|---|---|---|

| 2,6-Bis(azidomethyl)pyridine (hypothetical) | Di-alkyne functionalized monomer | Linear | Contains repeating 2,6-bis(1,2,3-triazol-4-yl)pyridine units |

| Aromatic Diazide | 2,6-Diethynylpyridine | Linear Helical | Metal-binding capabilities, forms metallogels nih.gov |

Synthesis of Functionalized Polymers via Click Chemistry

Click chemistry has emerged as a highly efficient method for polymer functionalization due to its high yields, mild reaction conditions, and specificity. digitellinc.com 2,6-Bis(azidomethyl)pyridine serves as an exemplary cross-linking or chain-extending agent in the post-polymerization modification of materials.

Polymers synthesized with pendent alkyne groups can be readily cross-linked by introducing 2,6-bis(azidomethyl)pyridine. The two azide groups on the molecule can react with alkyne groups on different polymer chains, forming stable triazole bridges and creating a polymer network. This strategy is effective for transforming thermoplastic precursors into thermoset materials or for the fabrication of hydrogels. The efficiency of the CuAAC reaction ensures a high degree of cross-linking. nih.gov

Similarly, this diazide can be used to link two different polymer chains that have been end-functionalized with a single alkyne group, leading to the formation of A-B-A type triblock copolymers. The central pyridine unit in the "B" block can introduce unique photophysical or coordination properties at the junction of the two polymer blocks. This modular approach allows for the precise construction of complex macromolecular architectures. digitellinc.com

Development of Self-Healing Polymeric Materials

The development of materials that can autonomously repair damage is a significant goal in materials science. mdpi.com The structural motifs derived from 2,6-bis(azidomethyl)pyridine are particularly promising for designing intrinsic self-healing polymers. The healing capability is often based on the introduction of reversible or dynamic bonds into the polymer network. nih.govrsc.org

One approach involves metallopolymers where the healing mechanism is based on reversible metal-ligand interactions. nih.gov The 2,6-bis(1,2,3-triazol-4-yl)pyridine unit, formed from the click reaction of 2,6-bis(azidomethyl)pyridine, is an excellent bidentate ligand. When these units are incorporated into a polymer backbone, the addition of metal ions (e.g., Fe(II) or Co(II)) can cross-link the chains. nih.gov This network can be disrupted by a stimulus like heat, allowing the polymer to flow and heal a crack. Upon cooling, the metal-ligand bonds reform, restoring the material's integrity. The self-healing potential of polymers containing triazole-pyridine ligands has been demonstrated, with healing observed at moderate temperatures. nih.gov

Another potential strategy for self-healing involves the inherent properties of poly(1,2,3-triazole)s. Polymers with a high density of triazole units have been shown to exhibit self-healing properties due to strong supramolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. acs.org Furthermore, in polymerizations involving diazides and di-alkynes, incomplete conversion can leave residual azide and alkyne groups within the material. These unreacted groups can form new covalent triazole cross-links across a fracture surface when subjected to a stimulus like heat, leading to irreversible but effective healing. researchgate.net

Table 2: Self-Healing Mechanisms Relevant to 2,6-Bis(azidomethyl)pyridine Derivatives

| Healing Mechanism | Role of Pyridine-Triazole Unit | Stimulus | Healing Nature |

|---|---|---|---|

| Metal-Ligand Interactions | Acts as a bidentate ligand to form reversible cross-links with metal ions. nih.gov | Heat | Reversible |

| Supramolecular Interactions | Dense triazole blocks provide strong, reversible interchain interactions. acs.org | Heat/Time | Reversible |

Construction of Star-Shaped Polymers and Dendritic Macromolecules

Star-shaped polymers and dendrimers are classes of branched polymers with unique rheological and solution properties compared to their linear analogues. acs.orgethz.ch The synthesis of these architectures can be approached in two main ways: "arm-first" or "core-first". rsc.org

In the "core-first" approach, 2,6-bis(azidomethyl)pyridine can act as a simple, two-armed core. Pre-synthesized polymer chains ("arms") containing a terminal alkyne group can be "clicked" onto the diazide core. This results in a star-like polymer with two arms emanating from a central pyridine-based unit. While simple, this demonstrates the principle of using multifunctional click agents as cores.

More complex star polymers and dendrons can be constructed where 2,6-bis(azidomethyl)pyridine acts as a branching unit. For example, a molecule with a central core and multiple alkyne groups could be reacted with 2,6-bis(azidomethyl)pyridine. The remaining azide on each attached pyridine unit would then serve as a new point for further functionalization or polymer growth, leading to a more complex, dendritic structure. rsc.org The synthesis of dendritic star-shaped zwitterionic polymers has been demonstrated using a polyamidoamine (PAMAM) dendrimer core which is modified to become a macroinitiator for the growth of polymer arms. Similarly, 2,6-bis(azidomethyl)pyridine could be used to link different dendritic structures or to cap the surface of a dendrimer functionalized with alkyne groups.

Theoretical and Computational Investigations of 2,6 Bis Azidomethyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT calculations are instrumental in elucidating the fundamental structural and electronic characteristics of 2,6-bis(azidomethyl)pyridine. These studies typically involve geometry optimization to determine the most stable conformation of the molecule. For the related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set have been performed to determine its optimized structure. Similar calculations for 2,6-bis(azidomethyl)pyridine would reveal key bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also critical. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in a study of a mercury complex with a derivative of 2,6-bis(pyrazolyl)pyridine, the HOMO-LUMO gap was calculated to understand the charge transfer within the molecule. researchgate.net

Table 1: Calculated Structural Parameters for 2,6-Disubstituted Pyridine (B92270) Derivatives

| Parameter | 2,6-Bis(bromo-methyl)pyridine (Calculated) |

| Bond Lengths (Å) | |

| C-C (ring) | 1.382 - 1.389 |

| C-N (ring) | 1.334 - 1.343 |

| C-CH2 | 1.496 |

| C-Br | 1.950 - 1.956 |

| **Bond Angles (°) ** | |

| C-N-C (ring) | 118.4 |

| C-C-C (ring) | 121.1 |

| N-C-CH2 | 110.4 |

| C-CH2-Br | 110.6 |

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful lens through which to study the reaction mechanisms involving 2,6-bis(azidomethyl)pyridine. A primary reaction of interest for azido (B1232118) compounds is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. researchgate.net Theoretical studies can map out the potential energy surface of this reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates.

By calculating the energies of reactants, products, and transition states, a detailed energy landscape can be constructed. This landscape provides a comprehensive view of the reaction pathway and helps in understanding the factors that control the reaction's feasibility and selectivity. For example, computational studies on similar pyridine derivatives have been used to rationalize the formation of specific products in complex reactions. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT and other computational methods are highly effective in predicting various spectroscopic parameters. For instance, theoretical calculations of vibrational frequencies (IR and Raman spectra) can be compared with experimental spectra to confirm the structure of a synthesized compound. researchgate.net A study on a mercury complex of 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine demonstrated that DFT calculations at the B3LYP/LanL2DZ level provided results in good agreement with experimental IR spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of 2,6-bis(azidomethyl)pyridine and its derivatives.

Table 2: Predicted Spectroscopic Data for a Related Pyridine Derivative

| Spectroscopic Data | Predicted Value (for 2,6-Bis(bromo-methyl)pyridine) |

| Key IR Vibrations (cm⁻¹) ** | |

| C-H stretching | 2998 - 3078 |

| C-N stretching (ring) | ~1350 |

| C-Br stretching | ~650 |

| ¹H NMR Chemical Shifts (ppm) | Not available in search results |

| ¹³C NMR Chemical Shifts (ppm) ** | Not available in search results |

Note: The presented data is for a related compound and serves as an example of the type of spectroscopic parameters that can be predicted computationally.

Correlation of Theoretical Models with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. When theoretical predictions align well with experimental observations, it provides confidence in the computational model and allows for its use in predicting the properties and behavior of new, yet-to-be-synthesized molecules.

For instance, the calculated bond lengths and angles from DFT can be compared with those determined by X-ray crystallography. researchgate.net The predicted IR and NMR spectra can be matched with experimentally recorded spectra to confirm the identity and purity of a compound. researchgate.net In cases where discrepancies arise, it can point to limitations in the computational method or suggest that the experimental conditions have a significant influence on the molecular structure and properties. The study of a mercury complex of 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine found that the optimized geometries from both semi-empirical (PM3) and DFT methods were in good agreement with the X-ray structure. researchgate.net

Through this iterative process of prediction and experimental validation, a robust understanding of the chemical and physical properties of 2,6-bis(azidomethyl)pyridine and its derivatives can be achieved.

Emerging Research Directions and Future Outlook

Design of Advanced Functional Materials

The rigid pyridine (B92270) core and the reactive azide (B81097) functionalities of 2,6-bis(azidomethyl)pyridine make it an exceptional candidate for the rational design of advanced functional materials. The "click" reaction with various alkyne-containing molecules allows for the straightforward introduction of a wide array of functional groups, leading to materials with specific and tunable properties.

A significant area of research is the synthesis of novel metal complexes. Through click reactions with terminal alkynes, 2,6-bis(azidomethyl)pyridine is converted into 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. These tridentate ligands, featuring a central pyridine and two flanking triazole rings, are highly effective for chelating with a variety of metal ions rsc.org. For instance, novel complexes of manganese(II), palladium(II), and gold(III) have been synthesized using a btp-type ligand derived from 2,6-bis(azidomethyl)pyridine samipubco.comijfmr.com. These complexes exhibit interesting geometries, such as octahedral for manganese and square planar for palladium and gold, and their electronic properties can be fine-tuned by modifying the substituents on the triazole rings samipubco.comijfmr.com. The resulting metallo-organic structures are being explored for their potential in diverse fields, including medicine and materials science. Research has shown that such complexes can possess significant biological activity, including antibacterial and antifungal properties samipubco.com.

Furthermore, the diazide is utilized as a linker to create larger, more complex molecules with specific functions. For example, it has been used in the synthesis of dimeric compounds containing biologically relevant molecules like lithocholic acid, cholesterol, and ergosterol (B1671047) researchgate.net. These syntheses, facilitated by click chemistry, demonstrate the utility of 2,6-bis(azidomethyl)pyridine in creating new molecular entities with potential therapeutic applications researchgate.net.

Integration into Responsive Systems and Devices

The integration of 2,6-bis(azidomethyl)pyridine derivatives into responsive systems and devices is a burgeoning field of investigation. The resulting 2,6-bis(triazolyl)pyridine scaffold is an excellent metal-ion chelator, a property that is being explored for the development of chemical sensors. While direct applications of 2,6-bis(azidomethyl)pyridine in this area are still emerging, the foundational chemistry is well-established with analogous compounds. For example, other pyridine-based ligands, such as 2,6-bis(2-benzimidazolyl)pyridine, have been successfully employed as fluorescent sensors for the detection of metal ions like zinc(II) and iron(II)/iron(III) nih.govresearchgate.net. These sensors operate via a change in their fluorescence or color upon binding to the target ion nih.gov.

The "click" functionalization of polymers with moieties derived from 2,6-bis(azidomethyl)pyridine is a promising strategy for creating stimuli-responsive materials. Polymers can be designed to alter their properties, such as solubility or conformation, in response to external stimuli like pH, temperature, or the presence of specific analytes nih.gov. By incorporating the metal-binding btp motif, it is conceivable to develop polymers that respond to the presence of certain metal ions. Such materials could find applications in areas like targeted drug delivery, environmental remediation, and diagnostic assays. For instance, a polymer incorporating a btp-like unit could be designed to release a payload upon binding to a specific metal ion that acts as a disease marker.

Exploration of Novel Catalytic Systems

The triazole-pyridine-triazole (btp) ligands generated from 2,6-bis(azidomethyl)pyridine are being actively investigated for the development of novel catalytic systems. The tridentate nature of these ligands allows them to form stable complexes with a variety of transition metals, creating well-defined active sites for catalysis. A notable advancement is the creation of porous organic polymers (POPs) embedded with 2,6-bis(1,2,3-triazol-4-yl)pyridine ruthenium(II) complexes rsc.org.

These heterogeneous photocatalysts have demonstrated high efficiency in organic transformations, such as the synthesis of thiocarbamates and disulfides rsc.org. The polymeric support offers several advantages, including catalyst stability and recyclability. In one study, the POP-supported ruthenium catalyst could be reused for ten cycles without a significant loss of its catalytic activity rsc.org. This highlights a key advantage of heterogenizing homogeneous catalysts, which often suffer from difficult separation and reuse. The catalytic activity of these materials was found to be superior to that of the corresponding homogeneous ruthenium complex, underscoring the beneficial role of the polymer matrix rsc.org.

The versatility of the btp ligand system allows for the systematic tuning of the catalyst's electronic and steric properties by simply varying the alkyne component in the initial click reaction. This modularity provides a powerful tool for optimizing catalytic performance for specific chemical reactions. Future research is expected to expand the range of catalytic applications for these metal-btp complexes, exploring areas such as asymmetric catalysis and C-H activation.

New Frontiers in Supramolecular and Polymer Chemistry

2,6-Bis(azidomethyl)pyridine is proving to be a valuable monomer for the construction of novel supramolecular assemblies and polymers. Its ability to participate in step-growth polymerization via the CuAAC reaction enables the synthesis of linear polymers containing the 2,6-bis(1,2,3-triazol-4-yl)pyridine unit in the polymer backbone. These polymers can exhibit interesting secondary structures, such as helical conformations.

A fascinating aspect of these polymers is their ability to form supramolecular metallogels. Upon the addition of certain metal salts (e.g., Zn²⁺, Eu³⁺, Fe²⁺), the btp units in the polymer chains can coordinate with the metal ions, leading to cross-linking and the formation of a three-dimensional gel network. This property opens the door to creating "smart" materials that can undergo a sol-gel transition in response to metal ions.

Furthermore, 2,6-bis(azidomethyl)pyridine is a key building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). By reacting the diazide with multitopic linkers containing alkyne groups in the presence of metal ions, it is possible to construct extended, crystalline networks. While the direct use of the diazide is one route, more commonly, the pre-formed btp ligand is used in self-assembly processes with metal salts. These materials are of great interest due to their potential applications in gas storage, separation, and catalysis, owing to their porous nature and the presence of accessible metal sites. The synthesis of one-dimensional coordination polymers has been demonstrated, showcasing the potential of pyridine-based ligands to form extended structures nih.govnih.gov. The modular nature of these systems, where the properties can be tuned by changing the metal ion or the organic linkers, makes this a particularly rich area for future exploration.

Q & A

Q. Methodological

- Explosivity risk : Avoid grinding dry azides; handle in solution or moistened states.

- Ventilation : Use fume hoods to prevent inhalation of NaN₃ or azide dust.

- Metal contamination : Exclude heavy metals (e.g., Cu, Pb) during storage to prevent unintended detonation .

How can 2,6-Bis(azidomethyl)pyridine be functionalized for phosphine ligand synthesis?

Advanced

Via Staudinger reactions , azides react with triphenylphosphine (PPh₃) to form iminophosphoranes. For example, reacting 2,6-bis(azidomethyl)pyridine with PPh₃ in THF yields bis(iminophosphorane) ligands. These ligands coordinate to transition metals (e.g., Ru, Au) for catalytic applications. Air-sensitive intermediates require anhydrous conditions and argon atmospheres .

What supramolecular systems utilize 2,6-Bis(azidomethyl)pyridine as a building block?

Basic

The compound acts as a bridging ligand in cholaphanes —macrocyclic cages derived from bile acids. Click reactions with dialkynylated cholanes produce cavity-sized structures for host-guest chemistry. Applications include molecular encapsulation and sensor design. Structural elucidation via XRD confirms cavity dimensions (~8–10 Å) .

How do analytical techniques differentiate monomeric vs. oligomeric CuAAC products?

Q. Advanced

- HR-MS : Monomers show exact mass peaks (e.g., m/z 800–1000 for cholaphanes), while oligomers exhibit multiples (e.g., m/z 1600–2000 for dimers).

- NMR : Oligomers display split peaks due to restricted rotation.

- TLC vs. SEC : TLC may show single spots (similar Rf values), but SEC resolves oligomers by hydrodynamic volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.